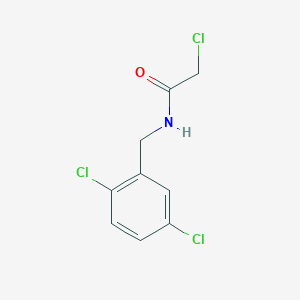

2-Chloro-N-(2,5-dichloro-benzyl)-acetamide

Description

Contextual Significance in Contemporary Organic and Medicinal Chemistry Research

N-substituted chloroacetamides are a class of organic compounds that command significant attention in modern chemical research. Their structure, which features a reactive chloroacetyl group attached to a nitrogen atom, makes them highly versatile building blocks in organic synthesis. researchgate.net The ease with which the chlorine atom can be replaced by various nucleophiles allows for the construction of more complex molecules. researchgate.net This reactivity is a cornerstone of their utility, enabling chemists to introduce specific functional groups and build diverse molecular scaffolds.

In medicinal chemistry, the chloroacetamide moiety is recognized as a key pharmacophore and a "covalent warhead" in the design of targeted therapeutic agents. uran.ua These compounds and their derivatives are investigated for a wide range of biological activities. There is substantial evidence that N-substituted chloroacetamides can serve as effective antimicrobial agents, including as antifungal and antibacterial compounds. ijpsr.info Furthermore, this structural motif is a component in molecules designed as potential inhibitors for various enzymes and proteins, leading to investigations into their anticancer properties. uran.ua The presence of chlorine atoms in drug candidates is a well-established strategy in pharmaceutical development, with chlorinated compounds representing a significant portion of FDA-approved drugs. nih.gov

Research Focus on 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide and its Analogues

A pivotal area of research for this class of compounds is the detailed analysis of their three-dimensional structure through methods like X-ray crystallography. For instance, a comprehensive study was conducted on the closely related analogue, 2-chloro-N-(2,5-dichlorophenyl)acetamide . nih.gov This investigation revealed critical details about the molecule's solid-state conformation. It was determined that the conformation of the N-H bond is anti to the C=O bond. nih.gov Furthermore, the study elucidated the orientation of the N-H bond relative to the chlorine substituents on the phenyl ring, finding it to be syn to the ortho-chloro substituent and anti to the meta-chloro substituent. nih.gov Such structural analyses are fundamental to understanding the molecule's potential interactions and are a primary focus of academic research in this area.

Below are the known physicochemical properties for the title compound.

| Property | Value |

| CAS Number | 172547-67-0 |

| Molecular Formula | C₉H₈Cl₃NO |

| Molecular Weight | 252.5 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CNC(=O)CCl)Cl |

| InChI Key | NWPWFSNKXDUBLO-UHFFFAOYSA-N |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 29.1 Ų |

This data is compiled from chemical supplier databases.

Detailed crystallographic data for the analogue 2-chloro-N-(2,5-dichlorophenyl)acetamide provides a basis for understanding the structural characteristics of this substitution pattern. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₆Cl₃NO |

| Molecular Weight | 238.49 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.492 (2) |

| b (Å) | 8.496 (2) |

| c (Å) | 8.988 (2) |

| α (°) ** | 69.68 (2) |

| β (°) | 67.54 (2) |

| γ (°) | 66.67 (2) |

| Volume (ų) ** | 472.4 (2) |

Data from the crystallographic study of 2-chloro-N-(2,5-dichlorophenyl)acetamide. nih.gov

Aims and Scope of Academic Investigations on the Chemical Compound

Academic investigations into this compound and its analogues are typically driven by a set of well-defined objectives. A primary aim is the development of efficient and scalable synthetic routes to produce these compounds and their derivatives. uran.uaijpsr.info This often involves the reaction of an appropriate amine with chloroacetyl chloride or a related acylating agent. uran.uanih.gov

A second major goal is the thorough characterization of the synthesized compounds. This includes confirmation of their chemical structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ijpsr.infonih.gov As highlighted previously, a key aspect of characterization for this class of molecules is the determination of their solid-state structure via single-crystal X-ray diffraction. nih.gov These studies are crucial for understanding the impact of substituents on molecular geometry, conformation, and intermolecular interactions like hydrogen bonding. nih.gov

The ultimate scope of much of this research is to perform biological evaluations. Based on the known activities of the chloroacetamide scaffold, scientific inquiries often aim to screen these compounds for potential applications. ijpsr.infonih.gov This includes testing for antimicrobial activity against various strains of bacteria and fungi or evaluating cytotoxic effects against cancer cell lines. researchgate.neturan.uaijpsr.info The overarching goal is to establish a structure-activity relationship (SAR), which correlates specific structural features of the molecules with their observed biological or chemical activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2,5-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-3-7(11)1-2-8(6)12/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPWFSNKXDUBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation

The precise determination of the molecular geometry of crystalline solids is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the detailed mapping of atomic positions and the elucidation of conformational isomers present within the crystal lattice.

In the study of 2-Chloro-N-(2,5-dichlorophenyl)acetamide, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution at room temperature. nih.gov The analysis revealed that the compound crystallizes in a specific arrangement, providing precise bond lengths and angles. The N-bound hydrogen atom was located in the difference map and its positional parameters were refined freely, which is a testament to the quality of the diffraction data. nih.gov Other hydrogen atoms were positioned using a riding model. nih.gov

Crystal Data for 2-Chloro-N-(2,5-dichlorophenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Cl₃NO |

| Crystal System | Monoclinic |

This data is for the related compound 2-Chloro-N-(2,5-dichlorophenyl)acetamide.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules pack together in a crystal is directed by a variety of non-covalent interactions. These interactions dictate the supramolecular assembly and are crucial for the stability of the crystal structure.

Hydrogen bonds are among the most important interactions in determining the crystal packing of amides. In the crystal structure of 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide, a related compound, molecules are linked into chains via N—H⋯O hydrogen bonds. nih.gov For 2-Chloro-N-(2,5-dichlorophenyl)acetamide, intramolecular N-H⋯Cl hydrogen bonds are observed with both the ring and side chain chlorine atoms. nih.govnih.gov In other similar structures, such as N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are connected into chains through N—H⋯O hydrogen bonds. researchgate.net The presence of both hydrogen bond donors (N-H) and acceptors (C=O, Cl) in 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide suggests that similar hydrogen bonding networks are likely to be a dominant feature of its crystal packing.

Hydrogen Bond Geometry for 2-Chloro-N-(2,5-dichlorophenyl)acetamide

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯Cl3 | 0.82 (3) | 2.43 (3) | 2.922 (2) | 120 (2) |

This data represents intramolecular hydrogen bonds in the related compound 2-Chloro-N-(2,5-dichlorophenyl)acetamide. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In chloro-substituted compounds, C-Cl···O or C-Cl···N interactions can play a role in the crystal packing. The study of chloro-substituted pyrazin-2-amine copper(I) bromide complexes has shown the importance of cooperative halogen bonds, including C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu contacts, in forming extended polymeric structures. mdpi.com While not explicitly detailed for 2-Chloro-N-(2,5-dichlorophenyl)acetamide in the provided search results, the presence of multiple chlorine atoms in this compound makes it a candidate for engaging in such interactions to stabilize its crystal lattice.

Pi-stacking interactions occur between aromatic rings and are another significant force in the assembly of molecules containing phenyl groups. These interactions would be relevant for this compound, which contains a dichlorophenyl ring. While not the primary focus of the study on 2-Chloro-N-(2,5-dichlorophenyl)acetamide, the crystal packing of aromatic amides often involves such interactions to achieve a more stable, densely packed structure.

Influence of Intermolecular Forces on Crystal Packing

As of the latest available research, a definitive crystal structure for the specific compound this compound has not been reported in publicly accessible literature. Consequently, a detailed analysis of its crystal packing and the specific intermolecular forces at play, supported by experimental data, cannot be provided at this time.

For analogous compounds, such as N-aryl acetamides, research has shown that the substitution patterns on the aromatic ring and the nature of the acetamide (B32628) group significantly influence their crystal structures. For instance, studies on 2-chloro-N-(2,5-dichlorophenyl)acetamide reveal the presence of intramolecular N-H···Cl hydrogen bonds. nih.govnih.gov In the crystal structure of 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, molecules are linked into chains through N-H···O hydrogen bonding. amanote.com

However, the introduction of a methylene (B1212753) bridge in the benzyl (B1604629) group of this compound introduces additional conformational flexibility. This seemingly minor structural change can lead to substantially different intermolecular interactions and, therefore, a unique crystal packing arrangement compared to its N-phenyl analogue.

Without experimental X-ray diffraction data for this compound, any depiction of its crystal packing would be purely speculative. Further research, including the successful crystallization and subsequent crystallographic analysis of this specific compound, is required to elucidate its solid-state architecture and the intricate network of intermolecular forces that govern it.

| Compound Name | Status of Crystallographic Data |

| This compound | Not available in literature |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, employed to predict a wide array of molecular properties with high accuracy. wikipedia.org For 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide, DFT calculations serve as the foundation for understanding its geometry, vibrational modes, and electronic behavior.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to minimize the total electronic energy of the molecule.

This process yields a precise three-dimensional model of the compound. The resulting optimized structure would provide key geometrical parameters, such as the lengths of the C-Cl, C=O, N-H, and C-N bonds, as well as the angles defining the acetamide (B32628) group and the orientation of the dichlorobenzyl moiety. The electronic structure, describing the distribution and energies of the electrons within the molecule, is also determined during this process.

Table 4.1: Illustrative Optimized Geometrical Parameters for a Molecule (Theoretical) Note: Specific experimental or calculated data for this compound is not available. This table illustrates the type of data that would be generated from a DFT optimization.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C=O | e.g., ~1.25 Å |

| Bond Length | C-N (amide) | e.g., ~1.35 Å |

| Bond Length | C-Cl (benzyl) | e.g., ~1.75 Å |

| Bond Length | C-Cl (acetyl) | e.g., ~1.78 Å |

| Bond Angle | O=C-N | e.g., ~122° |

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy.

Each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching of the C=O bond, the bending of the N-H bond, or the breathing mode of the aromatic ring. Comparing the theoretical spectrum with an experimental one allows for a detailed and accurate assignment of the observed spectral bands. This analysis confirms the molecular structure and provides insight into the intramolecular forces and bonding characteristics.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors for this compound can be calculated:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Table 4.2: Global Reactivity Descriptors (Theoretical) Note: Specific calculated data for this compound is not available. This table illustrates the type of data derived from FMO analysis.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Electronic Exchange Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the electron density on each atom (natural atomic charges) and within each bond. A key feature of NBO analysis is its ability to identify and quantify the energetic significance of charge delocalization, or hyperconjugative interactions. These are stabilizing interactions that occur when electron density from a filled (donor) NBO is shared with a nearby empty (acceptor) NBO. This analysis reveals the electronic communication between different parts of the molecule, such as delocalization from the nitrogen lone pair into an adjacent anti-bonding orbital.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the chlorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the amide hydrogen (N-H), making it a likely site for hydrogen bonding or interaction with nucleophiles.

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry can model the entire course of a chemical reaction, providing a dynamic picture of how reactants are converted into products. By mapping the potential energy surface for a reaction involving this compound, researchers can identify the lowest-energy reaction pathway.

This analysis involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction kinetics. Such studies could, for example, elucidate the mechanism of its synthesis or its potential metabolic pathways by modeling the interactions and bond-breaking/forming processes at an atomic level.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Detailed research findings and data tables for the Hirshfeld surface analysis of this compound are not available in the reviewed literature.

Structure Activity Relationship Sar Studies in Chemical Biology Research

Mechanistic Probes and Molecular Target Interaction Studies (at the molecular level)

The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases. researchgate.netekb.eg These enzymes are crucial for the biosynthesis of lipids that are essential for plant growth and development. Chloroacetamides are known to be electrophilic molecules that can react with nucleophilic residues, such as cysteine, in the active site of their target enzymes. researchgate.net

Molecular docking studies on chloroacetamide derivatives have provided insights into their binding to VLCFA synthases. ekb.egekb.eg These studies suggest that the chloroacetamide moiety is the reactive part of the molecule, forming a covalent bond with a key amino acid residue in the enzyme's active site, thereby irreversibly inhibiting its function. The N-benzyl portion of the molecule, in this case, the 2,5-dichlorobenzyl group, is responsible for the specific recognition and binding to the enzyme, ensuring that the reactive chloroacetyl group is correctly positioned for the alkylation reaction. The dichlorination pattern on the benzyl (B1604629) ring is likely optimized for high-affinity binding to the active site of the target VLCFA synthase in susceptible plant species. ekb.eg

Molecular Docking Investigations of Enzyme Active Site Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of ligands to the active sites of enzymes. While specific docking studies for 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide with the enzymes listed below were not found, the inhibitory activities of other chloroacetamides against these or similar enzymes provide a basis for hypothetical interactions.

Very Long Chain Fatty Acid (VLCFA) Synthase: Chloroacetamide herbicides are known to inhibit VLCFA synthase. nih.govresearchgate.net The mechanism involves the chloroacetamide competing with the acyl-CoA substrate for binding to the enzyme. nih.govresearchgate.net It is plausible that this compound could also bind to the active site of this enzyme, with the dichlorobenzyl group potentially occupying a hydrophobic pocket.

Src Kinase: While no direct evidence links this compound to Src Kinase, the general structure of N-benzyl acetamides has been explored in various biological contexts. Docking studies of analogous compounds would be necessary to determine the potential for interaction with the ATP-binding site of Src Kinase.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a validated drug target. nih.govnih.gov Virtual screening and molecular docking have identified various small molecule inhibitors of DprE1. nih.gov The N-benzyl acetamide (B32628) scaffold could potentially be accommodated within the DprE1 active site, forming interactions with key residues.

Hypothesized Mechanisms of Enzyme Inhibition and Receptor Modulation

Based on the known reactivity of the chloroacetamide functional group, a primary hypothesized mechanism of enzyme inhibition for this compound is irreversible covalent modification. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues, such as cysteine or histidine, within the enzyme's active site. This covalent bond formation leads to the inactivation of the enzyme.

For receptor modulation, the dichlorobenzyl moiety would play a critical role. The specific substitution pattern on the phenyl ring dictates the steric and electronic properties, influencing how the molecule fits into a receptor's binding pocket and the nature of the non-covalent interactions it can form.

Analysis of Specific Molecular Interactions

The molecular structure of this compound allows for several key interactions that are fundamental to its potential biological activity.

Hydrogen Bond Donor/Acceptor Roles: The amide group is a classic hydrogen bond motif. The amide proton (-NH-) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) is a hydrogen bond acceptor. nih.govnih.gov In a related compound, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked by N-H···O hydrogen bonds in the crystal structure. researchgate.net The chlorine atoms on the benzyl ring can also act as weak hydrogen bond acceptors.

Hydrophobic and Aromatic Interactions: The dichlorobenzyl group provides a significant hydrophobic region that can engage in van der Waals and hydrophobic interactions within a protein's binding site. The aromatic ring can also participate in π-π stacking or cation-π interactions with complementary aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein.

Interactive Data Table: Potential Molecular Interactions of this compound

| Structural Feature | Potential Interaction Type | Interacting Partner in a Protein |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of backbone or side chain (e.g., Asp, Glu) |

| Amide C=O | Hydrogen Bond Acceptor | Amide N-H of backbone or side chain (e.g., Asn, Gln) |

| Dichlorobenzyl Ring | Hydrophobic/van der Waals | Aliphatic side chains (e.g., Leu, Ile, Val) |

| Dichlorobenzyl Ring | π-π Stacking | Aromatic side chains (e.g., Phe, Tyr, Trp) |

| Chloroacetyl Group | Covalent Bonding | Nucleophilic side chains (e.g., Cys, His) |

| Chlorine Atoms | Weak Hydrogen Bond Acceptor | Weak H-bond donors |

Rational Design Principles for Modulating Molecular Interactions

The principles of rational design are employed to systematically modify a lead compound to enhance its desired properties.

Design of Analogues for Targeted Research Applications

Starting from the this compound scaffold, analogues can be designed to probe specific interactions and improve activity or selectivity. For instance, modifying the substitution pattern on the benzyl ring can fine-tune the electronic and steric properties of the molecule. nih.gov Replacing the chlorine atoms with other halogens (F, Br, I) or with methyl or methoxy (B1213986) groups would alter the molecule's size, lipophilicity, and hydrogen bonding capacity. nih.gov Furthermore, the chloroacetamide group could be replaced with other reactive groups to modulate the reactivity and selectivity for covalent inhibition. The synthesis of various N-substituted chloroacetamide derivatives has been a strategy to develop new bioactive agents. ijpsr.info

Bioisosteric Replacements in Lead Scaffold Optimization

Bioisosteric replacement is a strategy used in medicinal chemistry to improve the properties of a compound by replacing a functional group with another that has similar physical or chemical properties. magtech.com.cnnih.govresearchgate.netnih.gov This can enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

In the context of this compound, the amide bond, while crucial for its structural integrity and hydrogen bonding, can be susceptible to metabolic degradation by proteases. A potential bioisosteric replacement for the amide group could be a fluoro-olefin or a 1,2,3-triazole. These replacements can mimic the geometry and electronic properties of the amide bond while offering improved metabolic stability.

For the dichlorophenyl ring, a bioisosteric replacement could involve substituting it with a heterocyclic ring like a pyridine (B92270) or a thiophene. nih.gov This would alter the electronic distribution and potential hydrogen bonding interactions, possibly leading to improved selectivity for a particular enzyme or receptor. nih.gov

Interactive Data Table: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide Bond (-CONH-) | Fluoro-olefin, 1,2,3-Triazole | Increase metabolic stability, maintain geometry |

| Dichlorophenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate electronics, improve solubility, explore new interactions |

| Chlorine Atoms | CF3, CN | Alter electronic properties and metabolic stability |

Q & A

What are the established synthetic routes for 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide, and how do reaction conditions affect yield?

Basic Research Question

The synthesis involves reacting chloroacetyl chloride with 2,5-dichlorobenzylamine under controlled conditions. Key steps include:

- Step 1: Equimolar mixing of chloroacetyl chloride and 2,5-dichlorobenzylamine in solvents like triethylamine or dichloromethane .

- Step 2: Refluxing for 4–6 hours (monitored by TLC) to ensure completion .

- Step 3: Isolation via filtration and recrystallization using pet-ether or ethanol .

Table 1: Comparison of Synthetic Methods

| Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride + substituted benzylamine | Triethylamine | 4 | 75 | |

| Chloroacetyl chloride + benzylamine derivative | Dichloromethane | 3 | 82 |

Optimization Tips:

- Use polar aprotic solvents to enhance reactivity.

- Control stoichiometry and temperature to minimize hydrolysis side reactions .

How is the crystal structure of this compound determined?

Advanced Research Question

X-ray crystallography reveals:

- Conformation: The N–H bond is syn to the ortho-chloro substituent, while the C=O bond adopts an antiperiplanar conformation relative to N–H, affecting molecular packing .

- Hydrogen Bonding: Intermolecular N–H⋯O bonds form chains parallel to the b-axis, stabilizing the lattice .

Table 2: Crystallographic Parameters

| Parameter | Value (Å/°) | Compound Analogue | Reference |

|---|---|---|---|

| N–H⋯O Distance | 2.89 | Analogous chloroacetamide | |

| Dihedral Angle (Ar–CO) | 79.7° | 2-(2,6-Dichlorophenyl)acetamide |

Implications: Structural insights aid in predicting solubility and intermolecular interactions for drug design .

What analytical techniques confirm the purity and identity of this compound?

Basic Research Question

Standard methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.